Superior Antiproliferative Potency vs. Arsenic Trioxide in Hepatocellular Carcinoma Cells at Equivalent Low Micromolar Doses
In a direct head-to-head in vitro study on human hepatoma SMMC-7721 cells, arsacetyl (ASAC, the arsonoacetic acid–derived active principle) inhibited proliferation significantly more potently than As₂O₃ at identical 0.1 μmol/L concentration over 48 h [1]. At this concentration, ASAC achieved a (27.1 ± 3.0)% inhibition rate versus (14.2 ± 1.5)% for As₂O₃, representing a 1.91-fold stronger growth suppression [1]. Importantly, 1 μmol/L As₂O₃ and 0.1 μmol/L ASAC both showed negligible toxicity toward normal vascular endothelial cells (VECs) while inducing apoptosis in SMMC-7721 cells, indicating that ASAC achieves a comparable or better therapeutic window at a 10-fold lower molar dose [1][2].
| Evidence Dimension | Proliferation inhibition rate at matched low concentration |
|---|---|
| Target Compound Data | ASAC 0.1 μmol/L, 48 h: (27.1 ± 3.0)% inhibition of SMMC-7721 cells |
| Comparator Or Baseline | As₂O₃ 0.1 μmol/L, 48 h: (14.2 ± 1.5)% inhibition of SMMC-7721 cells |
| Quantified Difference | 1.91-fold stronger inhibition; comparable VEC-sparing at 10× lower molar concentration (0.1 vs 1 μmol/L) |
| Conditions | SMMC-7721 human hepatocellular carcinoma cells, MTT assay, 48 h incubation, in vitro; VEC toxicity also assessed by MTT |
Why This Matters
For procurement decisions in oncology research, this establishes that ASAC delivers quantitatively superior antiproliferative potency to the clinically established inorganic arsenic agent As₂O₃ at equimolar doses, with potential for a wider therapeutic index against liver cancer cells.
- [1] Huang, F.L., Wang, Y.L., Chen, C.X., & Wang, H.N. (2002). Comparison of antitumor efficacy between arsacetyl and arsenic trioxide in vitro. Ai Zheng (Chinese Journal of Cancer), 21(4), 395–400. PMID: 12452019. View Source
- [2] Huang, F.L., et al. (2002). Comparison of antitumor efficacy between arsacetyl and arsenic trioxide in vitro. Wanfang Data, Article ez200204014. https://wf.pub/perios/article:ez200204014 View Source
